molecular formula C18H14FNO5 B2659677 4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione CAS No. 898642-69-8

4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No. B2659677
CAS RN: 898642-69-8
M. Wt: 343.31
InChI Key: ZURSMZFPHQPMLG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzoxazepine ring, a fluoro-methoxyphenyl group, and an oxoethyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep reactions involving the formation of the benzoxazepine ring and the introduction of the fluoro-methoxyphenyl and oxoethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazepine ring system, the fluoro-methoxyphenyl group, and the oxoethyl group . The presence of these groups could influence the compound’s conformation and stereochemistry.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the oxoethyl group could potentially undergo redox reactions, and the fluoro-methoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro-methoxyphenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites transmitted through sandfly bites, affects millions of people annually. The novel compound (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one shows promise as a potential antileishmanial agent. Its synthesis via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2’-fluoro-4’-methoxyacetophenone opens up avenues for further study in treating this neglected tropical disease.

Furoquinolinacetic Acid Derivatives

The compound’s structural features suggest potential applications in medicinal chemistry. Similar furoquinolinacetic acids have been synthesized using readily accessible starting materials, demonstrating atom economy and convenient work-up processes . Further exploration could reveal its therapeutic potential.

Boronic Acid Derivatives

3-Fluoro-4-methoxyphenylboronic acid, a related compound, has applications in organic synthesis and catalysis. Researchers have used boronic acids in Suzuki-Miyaura cross-coupling reactions, drug discovery, and material science. Investigating the reactivity of our compound in these contexts could yield valuable insights .

Antiviral Properties

Indole derivatives, including those with a fluorinated phenyl moiety, have been studied for antiviral activity. Our compound’s structure suggests potential efficacy against RNA and DNA viruses. Further in vitro testing could reveal its antiviral properties .

properties

IUPAC Name

4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5/c1-24-16-7-6-11(8-13(16)19)14(21)9-20-17(22)10-25-15-5-3-2-4-12(15)18(20)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURSMZFPHQPMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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